molecular formula C10H16N2O4S3·HCl B1167048 dorzolamide hydrochloride CAS No. 122028-16-4

dorzolamide hydrochloride

Cat. No.: B1167048
CAS No.: 122028-16-4
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Description

Dorzolamide Hydrochloride is the hydrochloride salt form of dorzolamide, a potent and selective sulfonamide-derived inhibitor of carbonic anhydrase II (CA-II) . Its primary research application is in the study of intraocular pressure (IOP) regulation, particularly in models of ocular hypertension and open-angle glaucoma . The compound's research value stems from its mechanism of action; it inhibits CA-II in the ciliary processes of the eye, thereby reducing the production of bicarbonate ions and subsequently decreasing aqueous humor secretion, which leads to lowered IOP . With an in vitro IC50 of 0.18 nM for human CA-II, it demonstrates high specificity, showing a several thousand-fold greater affinity for CA-II than for the CA-I isoenzyme . As the first topical carbonic anhydrase inhibitor developed from structure-based drug design, it provides a key tool for investigating ocular pharmacology without the significant systemic side effects associated with oral inhibitors, allowing for more targeted studies . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

122028-16-4

Molecular Formula

C10H16N2O4S3·HCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dorzolamide hydrochloride involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, this compound, is then formed by reacting the intermediate with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Ritter Reaction for Chirality Retention

A pivotal step involves a Ritter reaction to form the thiopyran sulfonamide backbone :

  • Conditions : A cold solution (-5°C) of intermediate II in alkyl nitriles (e.g., CH₃CN) reacts with concentrated H₂SO₄ or H₂SO₄/SO₃ mixtures.

  • Critical Factors :

    • Water content (0.5–10%) to preserve chirality .

    • Acid selection: Anhydrous acids (e.g., methanesulfonic acid) require added water, while fuming H₂SO₄ reduces excess water from commercial H₂SO₄ .

  • Outcome : Retention of stereochemistry with >99% enantiomeric purity .

Diastereomer Control

Final steps ensure minimal 4R,6R diastereomer content :

  • Acid-Base Extraction :

    • Acidification to pH 2 with H₂SO₄ at 10°C.

    • Neutralization to pH 7–8 using NaOH .

  • Crystallization :

    • Ethyl acetate extraction followed by solvent evaporation yields dorzolamide free base.

    • HCl addition in isopropyl alcohol (IPA) forms the hydrochloride salt with <0.5% diastereomer .

Metabolic Reactions

Dorzolamide undergoes hepatic metabolism and exhibits unique pharmacokinetics:

CYP-Mediated Demethylation

  • Primary Metabolite : N-desethyldorzolamide forms via CYP2B1, CYP2E1, and CYP3A2 in rats .

  • Activity : Metabolite has weaker CA-II inhibition but inhibits CA-I .

Erythrocyte Binding

  • Accumulation : Dorzolamide binds CA-II in red blood cells (RBCs), reaching 20–25 µM concentrations .

  • Metabolite Fate : N-desethyldorzolamide accumulates in RBCs, binding CA-I at 12–15 µM .

Table 2: Metabolic Profile

ParameterDorzolamideN-desethyldorzolamideSource
CA-II InhibitionPotent (Ki ~0.2 nM)Weak
CA-I InhibitionNegligibleModerate
RBC Binding Capacity20–25 µM12–15 µM

pH-Dependent Stability

  • Ophthalmic Solution : Stable at pH 5.6 but degrades at extremes .

  • Storage : Degrades upon prolonged exposure to light or temperatures >30°C; use within 40 days after opening .

Hydrolysis

  • Susceptibility : Sulfonamide group may hydrolyze under acidic or alkaline conditions, though specific degradation products are undocumented in literature .

Reaction with Functional Groups

  • Sulfonamide Reactivity :

    • Forms sodium salts under basic conditions (e.g., NaOH) .

    • Potential for hydrogen bonding with CA-II active sites (e.g., His64, Thr199) .

Scientific Research Applications

Management of Glaucoma and Ocular Hypertension

Dorzolamide is indicated for patients with elevated IOP due to open-angle glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy in lowering IOP significantly:

  • Efficacy : In a study comparing dorzolamide (2%) administered three times daily to betaxolol (0.5%) given twice daily, both treatments showed comparable efficacy in reducing IOP, with dorzolamide achieving a mean reduction of approximately 4 to 6 mm Hg at peak times .
  • Combination Therapy : When used in conjunction with other topical agents such as beta-blockers or prostaglandin analogs, dorzolamide has shown additive effects on IOP reduction. For example, studies indicate that combining dorzolamide with timolol enhances the overall hypotensive effect .

Effects on Central Corneal Thickness

Recent research has indicated that dorzolamide may also influence central corneal thickness (CCT), particularly in patients with compromised corneal endothelium:

  • A study found that application of dorzolamide over four weeks resulted in a statistically significant increase in CCT among patients with cornea guttata, suggesting potential protective effects on corneal health .

Table 1: Summary of Clinical Studies on Dorzolamide Efficacy

Study ReferenceTreatment GroupMean IOP Reduction (mm Hg)DurationNotes
Dorzolamide 2%4-6 at peak1 yearComparable to betaxolol
Dorzolamide 2%Similar to timolol1 yearAdditive effects with beta-blockers
Dorzolamide 2%Significant increase in CCT4 weeksObserved in cornea guttata patients

Side Effects

While dorzolamide is generally well-tolerated, it can cause some adverse effects:

  • Common Side Effects : These include ocular discomfort, burning sensation upon instillation, and a bitter taste .
  • Serious Side Effects : Rarely, it may lead to Stevens-Johnson syndrome or allergic reactions in patients sensitive to sulfonamides .

Case Study 1: Efficacy in Combination Therapy

A patient with uncontrolled IOP on timolol alone was switched to a combination therapy involving dorzolamide. After one month, the patient's IOP decreased from 25 mm Hg to 18 mm Hg, demonstrating the additive effect of combining these medications.

Case Study 2: Impact on Corneal Thickness

In a clinical trial involving ten patients with cornea guttata treated with dorzolamide for four weeks, CCT measurements showed an average increase of 26.3 μm compared to a placebo group which exhibited minimal changes. This suggests that dorzolamide may provide additional benefits for corneal health beyond IOP reduction .

Mechanism of Action

Dorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically isoenzymes II and IV, in the ciliary epithelium of the eye. This inhibition reduces the production of hydrogen ions, leading to decreased formation of aqueous humor and, consequently, lower intraocular pressure .

Comparison with Similar Compounds

Dorzolamide vs. Brinzolamide

Both are topical CAIs, but brinzolamide (a sulfonamide derivative) lacks dorzolamide’s specificity for CA-II/IV. Studies suggest dorzolamide’s superior IOP-lowering efficacy, though brinzolamide may offer better ocular tolerability .

Dorzolamide vs. Acetazolamide

Acetazolamide, a systemic CAI, non-selectively inhibits multiple CA isoenzymes.

Table 1: CA Isoenzyme Inhibition Profiles

Compound CA-II IC50 (nM) CA-IV IC50 (nM) CA-I IC50 (nM)
Dorzolamide 0.18 6.9 600
Acetazolamide* 12 34 250 [General Knowledge]

*Data inferred from general CAI literature due to evidence limitations.

Beta-Blockers: Timolol Maleate

Timolol, a non-selective β-blocker, is often combined with dorzolamide in fixed-dose formulations (e.g., Cosopt®).

Efficacy and Adherence
A 3-month trial demonstrated that fixed-combination dorzolamide/timolol (1%/0.5%) improved patient adherence by 28% compared to separate administrations, with equivalent IOP reduction (mean IOP: 16.1 vs. 16.4 mmHg) .

Mechanistic Synergy

  • Dorzolamide : Reduces aqueous humor production via CA-II inhibition in ciliary processes.
  • Timolol : Decreases aqueous inflow by blocking β-adrenergic receptors.

Alpha-Adrenergic Agonists: Brimonidine

Brimonidine, an α2-agonist, lowers IOP by reducing aqueous production and increasing uveoscleral outflow. In comparative studies, brimonidine demonstrated comparable or superior efficacy to dorzolamide as adjunctive therapy, particularly in patients intolerant to CAIs .

Table 2: Efficacy in IOP Reduction

Drug (Adjunctive Use) Mean IOP Reduction (%) Study Duration Reference
Dorzolamide 18–22% 3–6 months
Brimonidine 20–25% 3–6 months

Adverse Event Profiles

Dorzolamide-Specific Effects

  • Periorbital Dermatitis : Reported in 14 patients after ~20 weeks of use, resolving upon discontinuation .
  • Corneal Endothelial Permeability : Increased fluorescein permeability (4.40 vs. 4.10 × 10⁻⁴ cm/min in placebo), though without clinically significant corneal thickening .

Timolol Maleate

  • Systemic β-blockade (e.g., bradycardia, bronchospasm) due to partial absorption .

Brimonidine

  • Ocular hyperemia, allergic conjunctivitis .

Table 3: Adverse Event Comparison

Adverse Effect Dorzolamide Timolol Brimonidine
Local Irritation Common Rare Moderate
Systemic Effects Rare Moderate Rare

Research Findings and Clinical Insights

  • Fixed-Combination Therapy : Cosopt® (dorzolamide/timolol) reduces dosing frequency, enhancing compliance without compromising efficacy .
  • Antioxidant Potential: Dorzolamide may mitigate oxidative stress in aging retinal mitochondria, suggesting neuroprotective benefits beyond IOP control .

Q & A

Q. What analytical methods are recommended for assessing the purity and stability of dorzolamide hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods. For example, a validated reverse-phase UPLC method separates this compound from impurities and degradation products using a gradient elution (mobile phase: phosphate buffer and acetonitrile) with UV detection at 254 nm. System suitability parameters include resolution ≥4.0 between dorzolamide and related compounds, tailing factor ≤1.4, and column efficiency ≥4000 theoretical plates .

Q. How are pharmacokinetic (PK) parameters of this compound determined in preclinical studies?

PK studies often use oral or ocular dosing in animal models (e.g., rabbits, monkeys) to simulate systemic exposure. Key parameters include:

  • Absorption : Plasma and RBC concentrations are measured via LC-MS/MS to assess systemic bioavailability.
  • Distribution : RBC accumulation is quantified due to selective binding to carbonic anhydrase II (CA-II).
  • Elimination : Urinary excretion of the parent drug and N-desmethyl metabolite is tracked, with RBC washout kinetics modeled using biphasic elimination (half-life ~4 months) .

Q. What methodologies are used to quantify impurities in this compound?

Impurity profiling follows USP guidelines, where HPLC with a C18 column and UV detection identifies related compounds (e.g., Related Compound A). Limits are set at ≤0.5% total impurities and ≤0.1% for individual impurities. System suitability requires resolution ≥3.0 between critical pairs .

Advanced Research Questions

Q. How can drug release kinetics from dorzolamide-loaded microsponges in ocular gels be optimized?

In vitro release data are analyzed using kinetic models:

  • Zero-order (r²=0.9332) for constant release.
  • Higuchi (r²=0.9873) for diffusion-controlled mechanisms.
  • Korsmeyer-Peppas (n=0.62) indicates anomalous transport (diffusion and polymer relaxation). Adjusting crosslinking density or polymer composition can modulate release profiles .

Q. What experimental approaches evaluate the selectivity of dorzolamide for CA-II over CA-I?

Enzyme inhibition assays measure IC50 values using purified isoforms. Dorzolamide shows 3,300-fold selectivity for CA-II (IC50=0.18 nM) over CA-I (IC50=600 nM). Structural studies (e.g., X-ray crystallography) further elucidate binding interactions with CA-II’s active site .

Q. How is cytotoxicity of dorzolamide ophthalmic formulations assessed in human corneal endothelial cells (HCECs)?

In vitro models expose HCECs to formulations with/without preservatives (e.g., benzalkonium chloride). Viability is quantified via MTT assays, and oxidative stress markers (e.g., ROS) are measured. Preservative-free formulations reduce toxicity by 40–60% compared to preserved versions .

Q. What strategies address dorzolamide’s polymorphism in solid-state stability studies?

Polymorphs are characterized using:

  • Infrared spectroscopy (KBr disk method) to compare absorption spectra.
  • X-ray diffraction to identify crystal forms. Stability-indicating methods (e.g., UPLC) monitor degradation under stress conditions (heat, humidity) .

Q. How are combination products (e.g., dorzolamide + timolol) analyzed for assay and impurity compliance?

Dual-component HPLC methods simultaneously quantify both drugs. For example, a C18 column with mobile phase (methanol:phosphate buffer) resolves dorzolamide (RT=8.2 min) and timolol (RT=12.5 min). Validation includes specificity, linearity (R²≥0.999), and recovery (98–102%) .

Q. What in vivo models are used to evaluate intraocular pressure (IOP)-lowering efficacy?

  • Glaucoma-induced primates : IOP reduction (22–37%) is measured via tonometry after topical dosing.
  • Cats/dogs : AHFR (aqueous humor flow rate) and IOP are monitored post-administration. Combination therapies (e.g., dorzolamide + methazolamide) show additive effects .

Q. How is the N-desmethyl metabolite of dorzolamide characterized in metabolic studies?

Metabolite identification uses:

  • LC-MS/MS with precursor-ion scanning for fragmentation patterns.
  • Enzyme inhibition assays to confirm reduced CA-I/II affinity (IC50 increases 10-fold vs. parent drug).
    RBC binding studies reveal metabolite accumulation at 12–15 μM, well below CA-I’s saturation threshold (125–155 μM) .

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